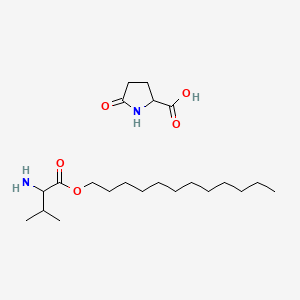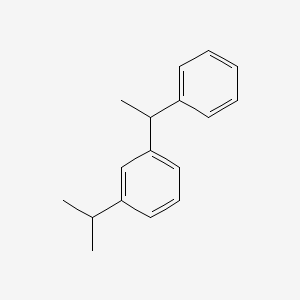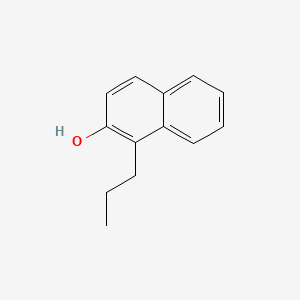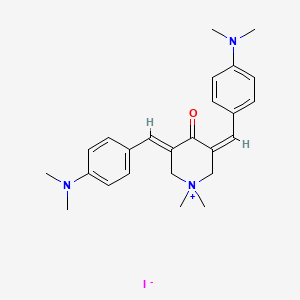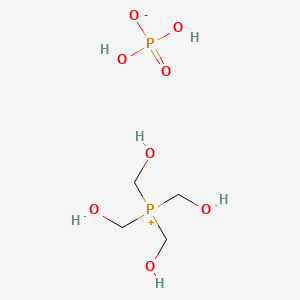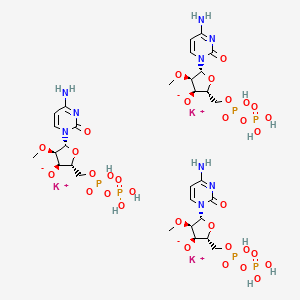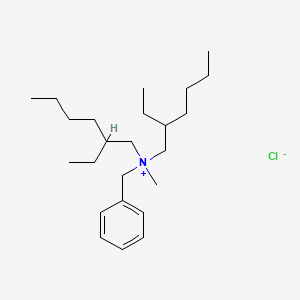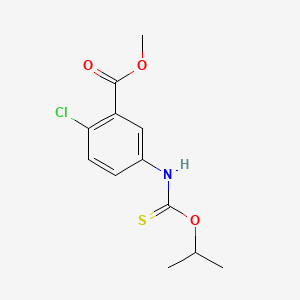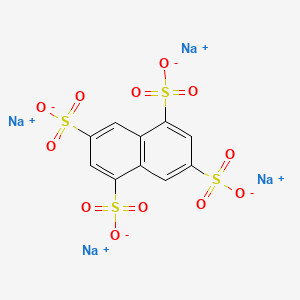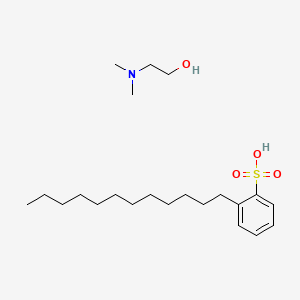
Einecs 303-042-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dodecylbenzenesulphonic acid, compound with 2-(dimethylamino)ethanol, typically involves the sulfonation of dodecylbenzene followed by neutralization with 2-(dimethylamino)ethanol. The reaction conditions often include:
Sulfonation: Dodecylbenzene is reacted with sulfur trioxide or oleum to produce dodecylbenzenesulphonic acid.
Neutralization: The resulting acid is then neutralized with 2-(dimethylamino)ethanol to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Sulfonation: Using a continuous reactor to sulfonate dodecylbenzene.
Neutralization: The sulfonic acid is continuously neutralized with 2-(dimethylamino)ethanol in a controlled environment to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecylbenzenesulphonic acid, compound with 2-(dimethylamino)ethanol, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonates.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Applications De Recherche Scientifique
Dodecylbenzenesulphonic acid, compound with 2-(dimethylamino)ethanol, has various applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between molecules. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes. The molecular targets include lipid bilayers and membrane proteins, and the pathways involved are related to membrane fluidity and protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecylbenzenesulphonic acid: Similar in structure but lacks the 2-(dimethylamino)ethanol component.
Sodium dodecylbenzenesulfonate: A sodium salt form used widely in detergents.
Dodecylbenzenesulfonic acid, compound with triethanolamine: Another surfactant with a different amine component.
Uniqueness
Dodecylbenzenesulphonic acid, compound with 2-(dimethylamino)ethanol, is unique due to its specific combination of a sulfonic acid group with 2-(dimethylamino)ethanol. This combination imparts distinct surfactant properties, making it suitable for specialized applications in both research and industry.
Propriétés
Numéro CAS |
94139-26-1 |
|---|---|
Formule moléculaire |
C22H41NO4S |
Poids moléculaire |
415.6 g/mol |
Nom IUPAC |
2-(dimethylamino)ethanol;2-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C4H11NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-5(2)3-4-6/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);6H,3-4H2,1-2H3 |
Clé InChI |
VPBBDMLTWHITCD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CN(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




